molecular formula C20H29FN2O3 B5528156 9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5528156
M. Wt: 364.5 g/mol
InChI Key: VTMHDRLWDJGNOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirocyclic compounds, including those similar to the compound , typically involves intricate organic synthesis techniques. A key method involves the Michael addition of lithium enolates to tetrasubstituted olefin acceptors, allowing for the introduction of various substituents into the spirocyclic framework. This approach has been demonstrated to be versatile and efficient in creating a range of diazaspirocyclic compounds with varying substituents (Yang et al., 2008).

Molecular Structure Analysis

Diazaspirocyclic compounds, such as "9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one," exhibit unique molecular structures characterized by their spirocyclic cores. X-ray crystallography studies have revealed the configurations of various spiro compounds, providing insights into their three-dimensional arrangements and intermolecular interactions, which play crucial roles in their biological activities (Zeng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of diazaspirocyclic compounds is influenced by their structural features, such as the presence of functional groups and the spirocyclic core. These compounds undergo various chemical reactions, including spirocyclization and ring-opening polymerization, which can be utilized in synthetic applications and the modification of their physical and chemical properties (Parameswarappa & Pigge, 2011); (Pan et al., 2000).

Physical Properties Analysis

The physical properties of diazaspirocyclic compounds, such as solubility, melting point, and crystalline structure, are critical for their application in pharmaceutical formulations. These properties are determined by the compound's molecular structure and can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC) (Zhang et al., 2008); (Zeng & Jian, 2010).

Chemical Properties Analysis

The chemical properties of diazaspirocyclic compounds, including their reactivity, stability, and interactions with biological targets, are pivotal for their pharmacological efficacy. These properties are often explored through synthetic modifications and bioactivity screenings, highlighting the versatility of diazaspirocyclic compounds in drug development (Reddy et al., 2014); (Li et al., 2014).

properties

IUPAC Name

9-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-25-12-11-23-15-20(6-5-19(23)24)7-9-22(10-8-20)14-16-3-4-18(26-2)17(21)13-16/h3-4,13H,5-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMHDRLWDJGNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCC1=O)CCN(CC2)CC3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

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